PF-06747711 Demonstrates High Isoform Selectivity: >6,000-Fold Over RORA and RORB
PF-06747711 exhibits a >25 μM IC₅₀ against RORA and RORB in TR-FRET coactivator recruitment assays, corresponding to a >6,000-fold selectivity window over its RORγt IC₅₀ (4.1 nM) [1]. In contrast, the widely used RORγt inhibitor SR1001 has a reported Ki of 111 nM for RORγt and 172 nM for RORA, yielding a selectivity ratio of only 1.5-fold . VTP-43742 (vimirogant) demonstrates >1,000-fold selectivity, but its absolute RORγt IC₅₀ is 17 nM, which is >4-fold higher than PF-06747711 .
| Evidence Dimension | Isoform selectivity (RORγt vs. RORA/RORB) |
|---|---|
| Target Compound Data | IC₅₀ >25 μM against RORA and RORB |
| Comparator Or Baseline | SR1001: RORγt Ki = 111 nM, RORA Ki = 172 nM; VTP-43742: >1,000-fold selectivity but RORγt IC₅₀ = 17 nM |
| Quantified Difference | >6,000-fold selectivity (PF-06747711) vs. 1.5-fold (SR1001) or >1,000-fold but with lower absolute potency (VTP-43742) |
| Conditions | TR-FRET coactivator recruitment assay (PF-06747711); radioligand binding assay (SR1001) |
Why This Matters
High isoform selectivity minimizes off-target effects on RORA/RORB-mediated pathways, which is critical for interpreting Th17-specific phenotypes in autoimmune disease models.
- [1] Schnute, M. E., et al. (2018). Journal of Medicinal Chemistry, 61(23), 10415–10439. View Source
